molecular formula C19H23ClN2O B5867235 2-(4-chlorophenyl)-N-[4-(diethylamino)-2-methylphenyl]acetamide

2-(4-chlorophenyl)-N-[4-(diethylamino)-2-methylphenyl]acetamide

Cat. No.: B5867235
M. Wt: 330.8 g/mol
InChI Key: VDSCEDSRIXMRCM-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-[4-(diethylamino)-2-methylphenyl]acetamide is a synthetic organic compound known for its diverse applications in scientific research and industry. It features a complex structure with a chlorophenyl group and a diethylamino-methylphenyl group connected via an acetamide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-[4-(diethylamino)-2-methylphenyl]acetamide typically involves the following steps:

    Formation of 4-chlorophenylacetamide: This intermediate can be synthesized by reacting 4-chlorobenzoyl chloride with ammonia or an amine under controlled conditions.

    Coupling Reaction: The 4-chlorophenylacetamide is then coupled with 4-(diethylamino)-2-methylphenylamine using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of automated systems ensures precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-[4-(diethylamino)-2-methylphenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-(4-chlorophenyl)-N-[4-(diethylamino)-2-methylphenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-[4-(diethylamino)-2-methylphenyl]acetamide involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)acetamide: Shares the chlorophenyl group but lacks the diethylamino-methylphenyl group.

    4-(diethylamino)-2-methylphenylamine: Contains the diethylamino-methylphenyl group but lacks the chlorophenylacetamide linkage.

Uniqueness

2-(4-chlorophenyl)-N-[4-(diethylamino)-2-methylphenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[4-(diethylamino)-2-methylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O/c1-4-22(5-2)17-10-11-18(14(3)12-17)21-19(23)13-15-6-8-16(20)9-7-15/h6-12H,4-5,13H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDSCEDSRIXMRCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)NC(=O)CC2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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